molecular formula C20H26N4O B2488835 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797294-61-1

2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2488835
CAS RN: 1797294-61-1
M. Wt: 338.455
InChI Key: QSROJBSVXXICFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that combine several structural motifs, such as cyclopentyl, cyclopropyl, pyridinyl, and pyrazolyl groups attached to an acetamide backbone. These motifs are common in medicinal chemistry and organic synthesis, as they often impart significant biological activity or serve as key intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step synthetic routes. Starting materials might include cyclopentyl and cyclopropyl halides, pyridine, and pyrazole derivatives. A common approach could involve the formation of the acetamide linkage followed by sequential attachment of the cyclopentyl and cyclopropyl groups through nucleophilic substitution reactions. The pyridinyl and pyrazolyl groups could be introduced via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) with appropriate halide precursors.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using a combination of NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques allow for the determination of the compound's molecular framework, including the connectivity of the various substituents and the stereochemistry of any chiral centers.

Chemical Reactions and Properties

Compounds containing acetamide functionalities and heterocyclic rings are amenable to a variety of chemical transformations. These can include nucleophilic addition reactions at the carbonyl carbon, substitution reactions at the heteroaromatic rings, and modifications of the cycloalkyl groups. The specific reactivity would depend on the electronic and steric properties of the substituents.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, can be predicted based on the molecular structure. The presence of heteroatoms and the compound's overall polarity will influence its solubility in various solvents, while the molecular weight and structure will affect its melting and boiling points.

Chemical Properties Analysis

Chemically, the compound is likely to exhibit properties typical of acetamides and heteroaryl compounds. This includes potential hydrogen bonding due to the acetamide NH group, acidity or basicity associated with the nitrogen atoms in the pyridine and pyrazole rings, and possible electrophilic and nucleophilic sites for reactions.

For detailed and specific information on "2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide," experimental studies and targeted synthetic efforts would be required. The references below provide insights into the synthesis and analysis of related compounds, which may serve as a starting point for further investigation:

properties

IUPAC Name

2-cyclopentyl-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(13-15-5-1-2-6-15)22-11-12-24-19(16-8-9-16)14-18(23-24)17-7-3-4-10-21-17/h3-4,7,10,14-16H,1-2,5-6,8-9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSROJBSVXXICFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.